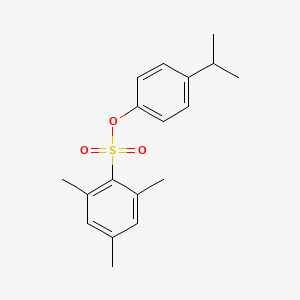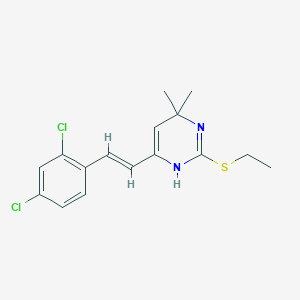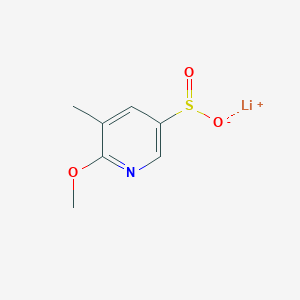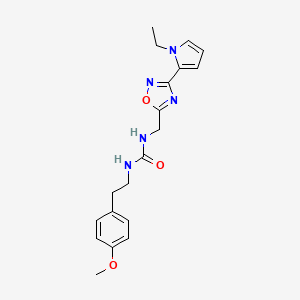
1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound known for its unique structure, which combines several functional groups, making it a subject of interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea involves multi-step organic reactions. A typical synthetic route includes the following steps:
Formation of the 1-ethyl-1H-pyrrole-2-carboxylic acid: : This step involves the esterification of pyrrole followed by ethylation.
Synthesis of the 1,2,4-oxadiazole ring: : The carboxylic acid derivative undergoes cyclization with an amidoxime compound under acidic conditions to form the 1,2,4-oxadiazole ring.
Coupling with 4-methoxyphenethylamine: : The oxadiazole derivative is reacted with 4-methoxyphenethylamine under basic conditions to form the intermediate product.
Final Urea Formation: : The intermediate product undergoes a reaction with isocyanate to form the urea linkage, resulting in the final compound.
Industrial Production Methods
For industrial-scale production, optimizations such as the use of catalysts, continuous flow reactions, and solvent recovery systems are implemented to enhance yield and reduce costs. The use of automated synthesizers also ensures consistency and scalability of the compound production.
化学反应分析
Types of Reactions
1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various types of reactions, including:
Oxidation: : Leading to the formation of corresponding oxidized derivatives.
Reduction: : Yielding reduced forms of the compound, possibly altering the functional groups.
Substitution: : Particularly nucleophilic substitutions, which can modify specific parts of the molecule.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and chromium trioxide under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: : Nucleophiles like halides or amines under catalytic conditions.
Major Products
The major products formed depend on the specific reactions and conditions applied. Oxidation typically produces oxo derivatives, reduction leads to alcohol or amine derivatives, and substitution can introduce new functional groups into the molecule.
科学研究应用
1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is used in various scientific research applications:
Chemistry: : As a building block in organic synthesis and studying reaction mechanisms.
Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: : Utilized in the development of advanced materials and catalysts.
作用机制
The exact mechanism of action of 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea depends on the application:
Biological Systems: : The compound can interact with cellular targets such as enzymes, receptors, and DNA, leading to altered cellular processes.
Therapeutic Effects: : It may inhibit specific enzymes or signaling pathways, contributing to its potential therapeutic benefits.
相似化合物的比较
When compared to similar compounds, 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity.
List of Similar Compounds
1-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea: : A similar compound with slight modifications in the pyrrole and phenethyl moieties.
1-(3-(1-Ethyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea: : Differing in the heterocyclic component.
1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea: : Where the oxadiazole ring is replaced with a thiadiazole ring, affecting its chemical behavior.
属性
IUPAC Name |
1-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-3-24-12-4-5-16(24)18-22-17(27-23-18)13-21-19(25)20-11-10-14-6-8-15(26-2)9-7-14/h4-9,12H,3,10-11,13H2,1-2H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGCBBNGFGYYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2742581.png)
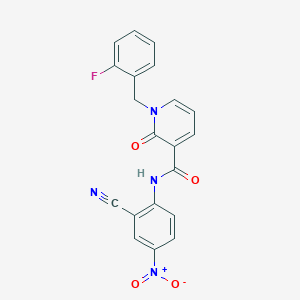
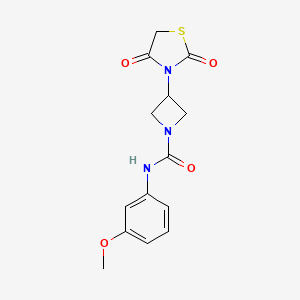
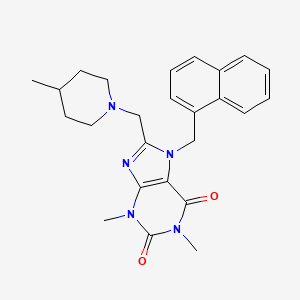
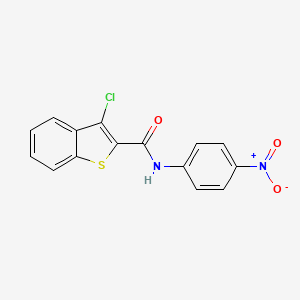
![methyl 2-[(2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742586.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2742589.png)
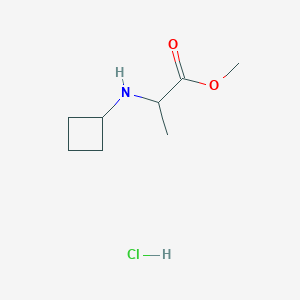
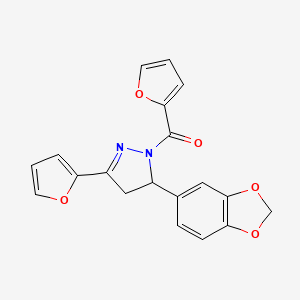
![Ethyl 2-(3-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742593.png)
